Cas no 1188374-29-9 (N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride)

N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride

- N-methyl-N-[2-(trifluoromethyl)phenyl]piperidin-4-amine,hydrochloride

- SCHEMBL70546

- N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-aminehydrochloride

- methyl-piperidin-4-yl-(2-trifluoromethyl-phenyl)-amine hydrochloride

- DB-361442

- N-Methyl-N-[2-(trifluoromethyl)phenyl]piperidin-4-amine--hydrogen chloride (1/1)

- DTXSID70735392

- 1188374-29-9

-

- インチ: InChI=1S/C13H17F3N2.ClH/c1-18(10-6-8-17-9-7-10)12-5-3-2-4-11(12)13(14,15)16;/h2-5,10,17H,6-9H2,1H3;1H

- InChIKey: LHGSAIOZULAFFG-UHFFFAOYSA-N

- ほほえんだ: CN(C1CCNCC1)C2=CC=CC=C2C(F)(F)F.Cl

計算された属性

- せいみつぶんしりょう: 294.1110608g/mol

- どういたいしつりょう: 294.1110608g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 262

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM180799-1g |

N-methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride |

1188374-29-9 | 95% | 1g |

$483 | 2023-01-10 | |

| Alichem | A129005887-1g |

N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride |

1188374-29-9 | 95% | 1g |

$422.00 | 2023-09-04 | |

| Chemenu | CM180799-1g |

N-methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride |

1188374-29-9 | 95% | 1g |

$489 | 2021-08-05 |

N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride 関連文献

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochlorideに関する追加情報

Introduction to N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride (CAS No. 1188374-29-9)

N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride, a compound with the CAS number 1188374-29-9, is a significant molecule in the field of pharmaceutical chemistry. This compound, often referred to by its systematic name, has garnered attention due to its potential applications in drug development and its unique chemical structure. The presence of a trifluoromethyl group in its molecular framework enhances its pharmacological properties, making it a valuable candidate for further research and therapeutic applications.

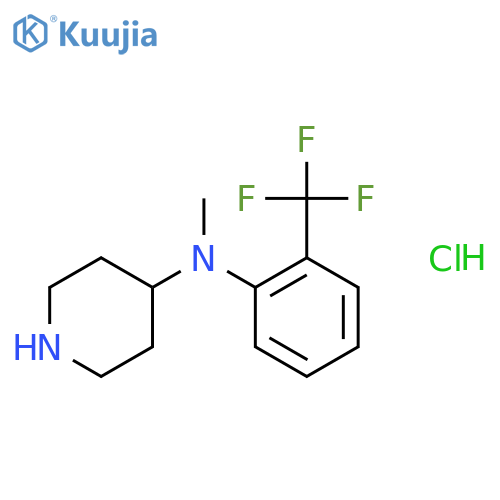

The chemical structure of N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride consists of a piperidine ring substituted with an amine group at the 4-position, a methyl group at the nitrogen atom, and a phenyl ring carrying a trifluoromethyl moiety at the 2-position. This arrangement contributes to the compound's stability and reactivity, which are crucial factors in medicinal chemistry. The hydrochloride salt form of this compound improves its solubility in water, facilitating its use in various pharmaceutical formulations.

In recent years, there has been a growing interest in the development of novel psychoactive substances that target the central nervous system. N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride has been studied for its potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine. The trifluoromethyl group is known to influence the metabolic stability and binding affinity of molecules, making it a key feature in designing drugs with enhanced efficacy and reduced side effects.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have explored its utility in creating derivatives that exhibit improved pharmacokinetic profiles. For instance, modifications to the phenyl ring or the piperidine core have led to compounds with enhanced binding affinity to specific receptors, which could be beneficial in treating neurological disorders such as depression and anxiety.

The pharmacological profile of N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride has been evaluated through both in vitro and in vivo studies. These investigations have provided insights into its mechanism of action and potential therapeutic applications. The compound has shown promise as a modulator of neurotransmitter activity, which could lead to new treatments for conditions characterized by imbalances in these systems. Furthermore, its structural features make it a versatile scaffold for further chemical modifications aimed at optimizing its pharmacological properties.

The synthesis of N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate compounds and confirming the structure of the final product.

The safety profile of this compound is another critical aspect that has been thoroughly examined. Preclinical studies have assessed its toxicity, solubility, and metabolic stability under various conditions. These studies have provided valuable data for determining appropriate dosages and administration routes should it proceed to clinical trials. The findings from these evaluations are crucial for ensuring that any future therapeutic applications are both safe and effective.

The role of computational chemistry in understanding the behavior of N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the molecular level. These simulations have helped researchers identify key binding sites and optimize drug-like properties such as lipophilicity and polar surface area. By leveraging computational tools, scientists can accelerate the drug discovery process and reduce experimental costs.

The future prospects for N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride are promising, with ongoing research aimed at expanding its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with improved efficacy and safety profiles. Additionally, advancements in biotechnology may enable more targeted delivery systems that enhance the compound's bioavailability and therapeutic impact.

In conclusion, N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride (CAS No. 1188374-29-9) is a fascinating molecule with significant implications for pharmaceutical research. Its unique chemical structure, characterized by a piperidine core substituted with an amine group and a phenyl ring bearing a trifluoromethyl group, makes it a valuable candidate for further exploration. The compound's potential applications in treating neurological disorders highlight its importance as a scaffold for developing new therapeutic agents. As research continues to uncover more about its properties and mechanisms of action, N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride is poised to play a crucial role in advancing medical science.

1188374-29-9 (N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride) 関連製品

- 2283668-27-7(2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid)

- 70892-82-9(4-Pyridinecarboxamide,N,N-bis(2-hydroxyethyl)-)

- 19098-08-9(Tetradecylguanidine Hydrochloride)

- 2091542-73-1(2-(1-cyano-2-oxocyclohexyl)acetic acid)

- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)

- 2137451-62-6(1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester)

- 2172554-93-5(3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine)

- 186423-00-7(Octanedioic acid, 2-hexyl-3,5-dihydroxy-)

- 2034530-57-7(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide)

- 2137615-75-7(Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide)